

# How to functionalize the quinoline ring of 7-Bromoquinoline-3-carboxamide

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## Compound of Interest

Compound Name: 7-Bromoquinoline-3-carboxamide

Cat. No.: B1510401

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An Application Guide to the Strategic Functionalization of **7-Bromoquinoline-3-carboxamide**

## Authored by: A Senior Application Scientist

## Introduction: The Quinoline Scaffold and the Strategic Importance of the 7-Position

The quinoline core is a quintessential "privileged structure" in medicinal chemistry and materials science, forming the backbone of countless pharmaceuticals, from antimalarials like quinine to modern anticancer agents.<sup>[1]</sup> Its rigid, planar structure and nitrogen heteroatom provide an ideal framework for molecular recognition and interaction with biological targets. The strategic functionalization of this scaffold is paramount in drug discovery, allowing for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

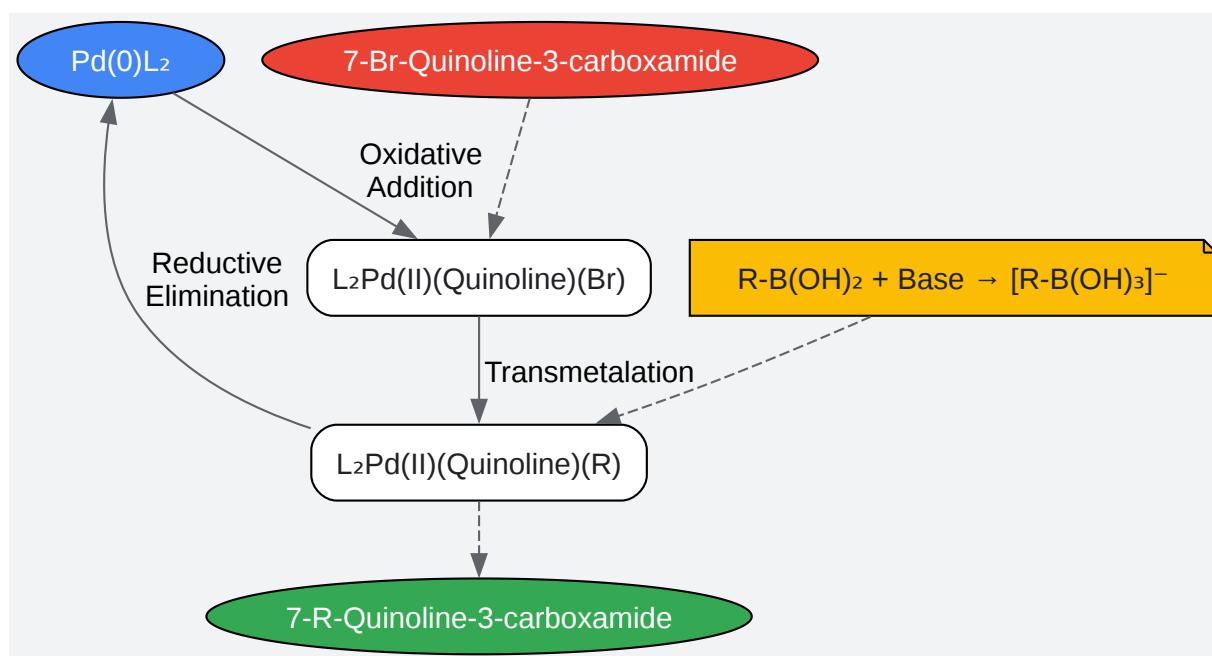
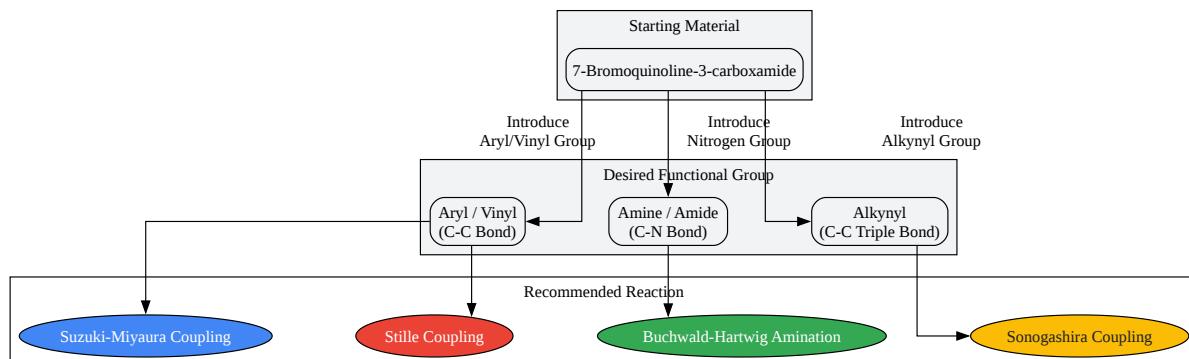
**7-Bromoquinoline-3-carboxamide** emerges as a particularly valuable and versatile starting material. The bromine atom at the C7 position serves as a robust and reliable synthetic handle for a host of powerful cross-coupling reactions. This position is often targeted for modification to modulate interactions within the binding pockets of enzymes or receptors. Simultaneously, the carboxamide group at the C3 position can influence solubility, participate in hydrogen bonding, or serve as a point for further derivatization.

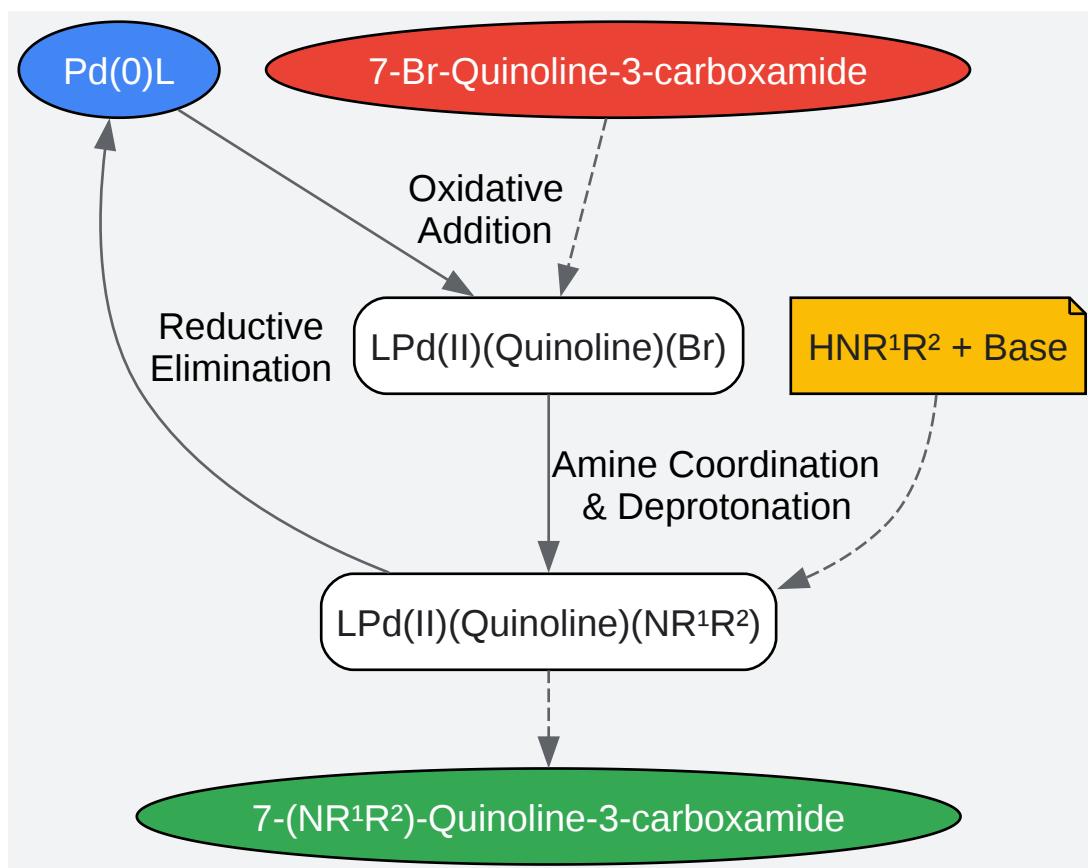
This guide provides a detailed exploration of the primary palladium-catalyzed cross-coupling strategies for functionalizing the C7 position of **7-Bromoquinoline-3-carboxamide**. We will

delve into the mechanistic underpinnings of these reactions, provide field-tested protocols, and offer insights into the causal relationships between reaction components and outcomes.

## Core Functionalization Strategies: A Chemist's Guide to C-C and C-N Bond Formation

The transformation of the C7-Br bond into new C-C or C-N bonds is most effectively achieved through palladium-catalyzed cross-coupling reactions. These methods are renowned for their high efficiency, broad functional group tolerance, and predictable outcomes. The choice of reaction depends on the desired final moiety.





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## Sources

- 1. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
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